molecular formula C17H12O4 B12628534 3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one CAS No. 919530-83-9

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B12628534
CAS No.: 919530-83-9
M. Wt: 280.27 g/mol
InChI Key: RGURYTYMPRWKKG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a benzofuran moiety substituted with hydroxyl groups at positions 5 and 6, and a phenyl group attached to the α,β-unsaturated ketone backbone. Chalcones, with their conjugated enone system, are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .

Properties

CAS No.

919530-83-9

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H12O4/c18-14(11-4-2-1-3-5-11)9-15(19)13-8-12-6-7-21-17(12)10-16(13)20/h1-10,18,20H

InChI Key

RGURYTYMPRWKKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=C(C=C3C(=C2)C=CO3)O)O

Origin of Product

United States

Preparation Methods

Laboratory Synthesis

The laboratory synthesis typically involves the following steps:

Step 1: Formation of Benzofuran Derivative

The initial step often involves the formation of the benzofuran ring, which can be achieved through:

  • Sonogashira Cross-Coupling Reaction : This method utilizes palladium-catalyzed coupling between an appropriate aryl halide and a terminal alkyne, followed by hydrogenation to yield the benzofuran structure.

The introduction of the hydroxyl group is performed via selective oxidation reactions. Common methods include:

Step 3: Final Condensation Reaction

The final compound is synthesized through a series of condensation reactions involving the benzofuran derivative and other reactants. This typically requires controlled conditions such as temperature and pH to ensure high yields.

Industrial Production Methods

For large-scale production, methods are optimized for efficiency and yield:

  • Continuous Flow Reactors : These systems allow for real-time monitoring and adjustment of reaction conditions, significantly improving yield and reducing waste.

  • Automated Synthesis Platforms : These platforms facilitate high-throughput synthesis, enabling rapid screening of reaction conditions to identify optimal parameters for large-scale production.

Research has shown that the synthesis of 3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one can be influenced by various factors including:

Reaction Conditions

Key parameters that affect the outcome of the synthesis include:

Parameter Optimal Condition
Temperature Typically 80°C
Reaction Time 16 hours
Catalyst Palladium or Lewis acid
Solvent Dichloromethane or Acetone

Yield and Purity

The yield of the final product can vary based on the method employed, with reported yields ranging from 55% to over 85%, depending on the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction could produce benzofuran-5-yl alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study highlighted that certain substituted benzofurans demonstrated minimal inhibitory concentrations (MICs) in the micromolar range against several bacterial strains, showcasing their potential as antimicrobial agents .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. In vitro assays have demonstrated that 3-hydroxybenzofuran derivatives can effectively scavenge free radicals, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, this compound has shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
Benzofuran derivatives have been tested for their insecticidal properties against agricultural pests. For example, specific derivatives have been reported to exhibit significant activity against larvae of Spodoptera litura, making them candidates for natural pesticides . This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for eco-friendly pest control solutions.

Materials Science Applications

Polymer Chemistry
The unique structural properties of 3-hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Studies indicate that polymers containing benzofuran units exhibit improved resistance to thermal degradation compared to conventional polymers .

Case Studies

Study Application Findings
Antimicrobial Activity Study Evaluation of MIC against bacterial strainsShowed significant inhibition with MIC values ranging from 0.5 to 2 µg/mL for various derivatives .
Antioxidant Capacity Assessment DPPH radical scavenging assayThe compound exhibited IC50 values indicating strong radical scavenging activity (IC50 < 50 µM) .
Insecticidal Activity Research Testing against Spodoptera litura larvaeDemonstrated effective larvicidal activity with LC50 values below 100 ppm .

Mechanism of Action

The mechanism by which 3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Its antimicrobial properties could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pongamol [(2Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one]

  • Structural Differences: Pongamol features a methoxy group at position 4 of the benzofuran ring instead of the 6-hydroxy group in the target compound.
  • Biological Activities : Pongamol exhibits anti-hyperglycemic, antioxidant, and anticancer activities. The methoxy group may contribute to its membrane permeability, while the absence of a 6-hydroxy group might limit radical-scavenging efficiency compared to the target compound .

(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Structural Differences : This compound lacks the benzofuran ring, instead having a chlorinated phenyl group. The chlorine atom introduces electronegativity, altering electronic distribution .
  • Biological Activities: Demonstrated antimicrobial activity against Gram-positive bacteria.

3-Hydroxy-1-(4-{13-[4-(3-hydroxy-3-phenylacryloyl)phenyl]tridecyl}-phenyl)-3-phenylprop-2-en-1-one

  • Structural Differences : Contains a long tridecyl chain and additional phenyl groups, significantly increasing molecular weight and hydrophobicity .
  • Biological Activities : Exhibits antioxidant properties due to multiple hydroxyl groups, but its bulky structure may limit bioavailability compared to the target compound .

(E)-3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one

  • Biological Activities : Sulfonyl groups are associated with anti-inflammatory activity, though this compound’s lack of hydroxyl groups may reduce antioxidant efficacy relative to the target compound .

Key Research Findings

  • Hydroxyl Group Impact : The 6-hydroxy group on the benzofuran ring in the target compound likely enhances antioxidant activity via radical scavenging, as seen in structurally related compounds .
  • Benzofuran vs. Phenyl Rings : Benzofuran-containing chalcones (e.g., pongamol) show broader bioactivity spectra than simple phenyl-substituted analogs, possibly due to improved π-π stacking with biological targets .

Biological Activity

3-Hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one, also known as a furanochalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a benzofuran moiety and a phenylpropene backbone. The following sections will explore its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₇H₁₂O₃
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 112606-78-7

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of related benzofuran derivatives in inhibiting cancer cell proliferation. For instance:

  • IC50 Values : Some derivatives showed IC50 values as low as 12.4 μM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 35.62 μM) .

Anti-inflammatory Activity

The compound has been noted for its potential anti-inflammatory effects. Research has shown that certain benzofuran derivatives can inhibit the expression of pro-inflammatory mediators such as NO and TNF-α in microglial cells stimulated by lipopolysaccharides (LPS). For example, a related compound demonstrated a reduction in the levels of iNOS and COX-2 at concentrations as low as 1 μg/mL .

Antimicrobial Activity

The antimicrobial properties of furanochalcones have also been documented. In vitro studies have demonstrated that these compounds can exhibit activity against various bacterial strains:

  • Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MICs in the micromolar range against pathogenic bacteria .

Study on Anticancer Effects

A detailed investigation into the anticancer effects of a structurally similar compound revealed its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of NF-kB signaling pathways . This highlights the potential therapeutic applications of this compound in cancer treatment.

Study on Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory mechanisms, researchers found that a related compound effectively reduced inflammation markers in TNF-alpha stimulated cells, suggesting that these compounds could be beneficial in treating inflammatory diseases .

Research Findings Summary Table

Activity Compound IC50/MIC Values Notes
AnticancerBenzofuran derivativeIC50 = 12.4 μMInduces apoptosis in HeLa cells
Anti-inflammatoryRelated benzofuran compoundEffective at 1 μg/mLReduces TNF-alpha and COX-2 levels
AntimicrobialFuranochalcone derivativesMICs in micromolar rangeActive against various bacterial strains

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-hydroxy-1-(6-hydroxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for synthesizing structurally related benzofuran derivatives. For example, NaH in THF at 0°C facilitates deprotonation and subsequent alkylation or arylation steps. Reaction optimization should focus on solvent polarity (e.g., THF vs. DMF), temperature control (0°C to room temperature), and stoichiometric ratios of reagents like NaH to precursor compounds .
  • Validation : Confirm intermediate structures via 1H^1H-NMR and mass spectrometry, as demonstrated in the synthesis of 6-(benzyloxy)-3-methylbenzofuran derivatives .

Q. How can spectroscopic techniques (NMR, MS, XRD) be employed to confirm the structure of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks for the benzofuran core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the enone moiety (α,β-unsaturated ketone protons at δ 5.5–6.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in solvents like methanol/ethyl acetate and analyzing diffraction data, as shown for 3-[4-(benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of this compound be addressed, particularly regarding the enone geometry and benzofuran substitution pattern?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, use Sharpless epoxidation or Evans’ oxazolidinones to direct enone geometry. Computational modeling (DFT) can predict thermodynamic stability of stereoisomers .
  • Data Contradictions : If NMR data conflicts with expected stereochemistry, compare experimental 1H^1H-NMR coupling constants (JJ-values) with DFT-simulated spectra to resolve discrepancies .

Q. What experimental design principles should guide biological activity assays for this compound, such as antioxidant or enzyme inhibition studies?

  • Methodology :

  • Randomized Block Design : Assign treatments (e.g., compound concentrations) to randomized blocks to control environmental variability. Use four replicates with five plants each, as in studies evaluating phenolic compounds’ antioxidant activity .
  • Dose-Response Analysis : Test logarithmic concentrations (1 nM–100 µM) to determine IC50_{50} values. Include positive controls (e.g., ascorbic acid for antioxidant assays).
    • Statistical Analysis : Apply ANOVA to compare means across treatments and Tukey’s post-hoc test for pairwise comparisons .

Q. How can environmental fate studies (e.g., degradation pathways, bioaccumulation) be designed for this compound?

  • Methodology :

  • Laboratory Simulations : Use OECD 301/302 guidelines to assess aerobic/anaerobic biodegradation in soil-water systems. Monitor degradation products via LC-MS/MS .
  • Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations (ppb–ppm).
    • Field Studies : Implement long-term monitoring (5+ years) to evaluate persistence and bioaccumulation in ecosystems, as outlined in Project INCHEMBIOL .

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